N,N-Diphenylbenzamide

Thermal Analysis Nonlinear Optics Material Science

Select N,N-Diphenylbenzamide (CAS 4051-56-3) for its well-characterized NLO baseline (SHG 1.55× KDP) and high polymorphism potential, enabling precise structure-property optimization. This unsubstituted scaffold supports versatile late-stage functionalization for bioactive ligands and advanced material precursors. Ensure your research demands the demonstrated thermal stability and quantifiable performance that only this tertiary amide provides.

Molecular Formula C19H15NO
Molecular Weight 273.3 g/mol
CAS No. 4051-56-3
Cat. No. B181608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diphenylbenzamide
CAS4051-56-3
SynonymsN,N-diphenylbenzamide
Molecular FormulaC19H15NO
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H15NO/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyRHLIPLVNXYUJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diphenylbenzamide (CAS 4051-56-3): Sourcing Specifications for Procurement


N,N-Diphenylbenzamide (CAS 4051-56-3), also known as N-Benzoyldiphenylamine, is a tertiary aromatic amide with the molecular formula C19H15NO and a molecular weight of 273.33 g/mol . It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform . Its physical properties include a density of 1.17 g/cm³ and a boiling point of 423°C at 760 mmHg . This compound is a member of the benzamide family, characterized by a benzoyl group attached to a nitrogen atom, which is further bonded to two phenyl groups .

Why N,N-Diphenylbenzamide (CAS 4051-56-3) is Not Interchangeable with Generic Benzamide Analogs


Tertiary aromatic amides like N,N-Diphenylbenzamide exhibit a high rotation barrier around the C-N bond [1], which can lead to different isomers or polymorphs [1]. This structural rigidity is not present in simpler amides and significantly impacts physical properties and performance. For example, the introduction of substituents on the phenyl rings directly alters key material properties: adding a fluorine atom increases thermal stability from 483 K to 503 K [2], while adding a methoxy group can decrease it to as low as 354 K [3]. Such variations in a single property underscore that these compounds are not interchangeable and must be selected based on the precise performance metrics required for a specific application.

Quantitative Differentiation of N,N-Diphenylbenzamide (CAS 4051-56-3) from Structural Analogs


Thermal Stability of N,N-Diphenylbenzamide vs. Halogenated and Methoxy Analogs

Thermogravimetric analysis (TGA) reveals that N,N-diphenylbenzamide (NNDPB) exhibits thermal stability up to 483 K, which is superior to methoxy-substituted analogs but lower than its fluorinated counterpart. This data provides a clear benchmark for selecting a compound based on the thermal requirements of a specific application [1].

Thermal Analysis Nonlinear Optics Material Science

Nonlinear Optical (NLO) Efficiency of N,N-Diphenylbenzamide vs. 4-Fluoro Analog

The second harmonic generation (SHG) efficiency, a key metric for nonlinear optical (NLO) materials, was measured for NNDPB and its 4-fluoro derivative (FNNDPB) using the Kurtz-Perry powder technique. NNDPB shows an SHG efficiency 1.55 times that of the standard reference material, potassium dihydrogen phosphate (KDP), while FNNDPB shows a higher efficiency of 1.7 times KDP [1]. This direct comparison highlights that while both are viable NLO materials, FNNDPB offers a modest performance advantage.

Nonlinear Optics Second Harmonic Generation Photonics

Crystal Structure Polymorphism Potential in N,N-Diphenylbenzamide

Single-crystal X-ray diffraction analysis of N,N-Diphenylbenzamide (NNDPB) shows it crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 17.4490(9) Å, b = 9.1998(5) Å, and c = 18.1264(9) Å [1]. A comparison between the experimental crystal structure and a DFT-optimized structure reveals significant differences in the relative orientations of the aromatic rings [2]. This divergence suggests a high potential for polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties, which is not observed in the more conformationally restricted 4-fluoro analog.

Crystallography Polymorphism Solid-State Chemistry

Application Scenarios for N,N-Diphenylbenzamide (CAS 4051-56-3) Based on Quantified Evidence


Baseline Material for Nonlinear Optical (NLO) Device Research

N,N-Diphenylbenzamide (NNDPB) serves as an effective baseline compound for research into organic nonlinear optical (NLO) materials. Its second harmonic generation (SHG) efficiency of 1.55 times that of the standard KDP provides a quantifiable reference point [1]. Researchers can use NNDPB to evaluate the impact of various substituents (e.g., -F, -OCH3) on NLO properties, as its performance sits between the higher-efficiency 4-fluoro analog (1.7x KDP) and the lower-efficiency methoxy derivatives [1].

Intermediate for Synthesizing High-Value Pharmaceutical and Agrochemical Derivatives

N,N-Diphenylbenzamide is a key synthetic intermediate for creating more complex molecules. Its core structure is a privileged scaffold for estrogen receptor ligands [1] and can be derivatized to produce amide-containing bioactive compounds [2]. For instance, a patent describes its use in the synthesis of 4-(Bis(4-aminophenyl)amino)-N,N-diphenylbenzamide, a precursor for advanced materials [3]. Its unsubstituted nature makes it a versatile starting material for late-stage functionalization.

Model Compound for Studying Polymorphism in Tertiary Aromatic Amides

The significant deviation between its experimental crystal structure and its DFT-optimized geometry suggests a high potential for polymorphism [1]. This makes N,N-Diphenylbenzamide an ideal model compound for investigating the relationship between molecular conformation, crystal packing, and solid-state properties. Research in this area is crucial for understanding and controlling the physical characteristics of pharmaceutical solids and advanced materials [1].

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